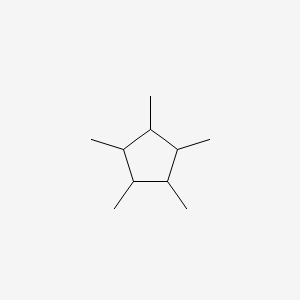![molecular formula C8H14ClF2N B14043200 5,5-Difluoro-1,2,3,4,4A,6,7,7A-octahydrocyclopenta[C]pyridine hcl](/img/structure/B14043200.png)
5,5-Difluoro-1,2,3,4,4A,6,7,7A-octahydrocyclopenta[C]pyridine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Difluoro-1,2,3,4,4A,6,7,7A-octahydrocyclopenta[C]pyridine hydrochloride is a chemical compound characterized by its unique structure, which includes a cyclopentane ring fused with a pyridine ring and two fluorine atoms at the 5th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-1,2,3,4,4A,6,7,7A-octahydrocyclopenta[C]pyridine hydrochloride typically involves the following steps:
Formation of the Cyclopentane Ring: The initial step involves the formation of the cyclopentane ring through a cyclization reaction.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Fusion with Pyridine Ring: The cyclopentane ring is then fused with a pyridine ring through a series of condensation reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Difluoro-1,2,3,4,4A,6,7,7A-octahydrocyclopenta[C]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5,5-Difluoro-1,2,3,4,4A,6,7,7A-octahydrocyclopenta[C]pyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.
Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,5-Difluoro-1,2,3,4,4A,6,7,7A-octahydrocyclopenta[C]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Difluoro-1,2,3,4-tetrahydropyridine: Similar structure but lacks the cyclopentane ring.
4,4-Difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene: Known for its fluorescent properties.
5,5-Difluoro-2,8-diiodo-1,3,7,9,10-pentamethyl-5H-dipyrrolo[1,2-c2’,1’-f][1,3,2]diazaborol: Contains additional iodine atoms and is used in different applications.
Uniqueness
5,5-Difluoro-1,2,3,4,4A,6,7,7A-octahydrocyclopenta[C]pyridine hydrochloride is unique due to its fused ring structure and the presence of fluorine atoms, which impart distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H14ClF2N |
|---|---|
Molekulargewicht |
197.65 g/mol |
IUPAC-Name |
5,5-difluoro-1,2,3,4,4a,6,7,7a-octahydrocyclopenta[c]pyridine;hydrochloride |
InChI |
InChI=1S/C8H13F2N.ClH/c9-8(10)3-1-6-5-11-4-2-7(6)8;/h6-7,11H,1-5H2;1H |
InChI-Schlüssel |
CWUJMQLRGYMTBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2C1CNCC2)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea](/img/structure/B14043124.png)



![rel-7-(tert-Butyl) 4-ethyl (4S,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate](/img/structure/B14043141.png)

![7-(Tert-butyl) 8-ethyl (7S,8S)-1-oxaspiro[4.5]decane-7,8-dicarboxylate](/img/structure/B14043153.png)
![ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate](/img/structure/B14043154.png)





